molecular formula C12H13BrF3NO2S B4017873 Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- CAS No. 394245-70-6

Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-

Cat. No.: B4017873
CAS No.: 394245-70-6
M. Wt: 372.20 g/mol
InChI Key: FNHCTSOARXZTLH-UHFFFAOYSA-N
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Description

The compound Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- is a piperidine derivative featuring a 4-bromophenylsulfonyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The sulfonyl moiety is a strong electron-withdrawing group, enhancing stability and modulating acidity, while the bromine substituent on the phenyl ring contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2S/c13-10-3-5-11(6-4-10)20(18,19)17-7-1-2-9(8-17)12(14,15)16/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCTSOARXZTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198700
Record name 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394245-70-6
Record name 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394245-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction can produce amines, and substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives are widely investigated for their potential therapeutic applications. The specific compound has been explored for its pharmacological properties, including:

  • Enzyme Inhibition : It has been noted for its activity as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme (11HSD1), which is significant in the treatment of metabolic syndromes and related disorders .
  • Anticonvulsant Activity : Research indicates that similar piperidine compounds exhibit anticonvulsant properties, making them candidates for further development in treating epilepsy .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Formation of Complex Molecules : The sulfonyl and trifluoromethyl groups facilitate reactions leading to the synthesis of more complex organic compounds.
  • Reactivity Studies : The compound's ability to undergo oxidation and reduction reactions makes it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biochemical Probes

Due to its specific interactions with biological targets, this piperidine derivative is being investigated as a biochemical probe:

  • Target Binding Studies : Understanding how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action and potential therapeutic effects.

Material Science

The incorporation of fluorinated groups often enhances the properties of materials:

  • Development of New Materials : The unique characteristics imparted by the trifluoromethyl group can lead to innovations in polymer science and material engineering, where chemical stability and unique physical properties are desired .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryInvestigation as an enzyme inhibitor (11HSD1) and anticonvulsant agentPotential treatment for metabolic syndrome
Chemical SynthesisBuilding block for complex molecules; participates in oxidation/reduction reactionsUseful in synthetic methodologies
Biochemical ProbesStudies on binding interactions with enzymes/receptorsInsights into mechanisms of action
Material ScienceEnhancements in material properties due to fluorinationInnovations in polymer science

Case Study 1: Anticonvulsant Activity

A study demonstrated that piperidine derivatives exhibit significant anticonvulsant activity in animal models, highlighting their potential as new therapeutic agents against epilepsy. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring can enhance efficacy .

Case Study 2: Enzyme Inhibition

Research into the inhibition of 11HSD1 by piperidine derivatives showed promising results, suggesting that these compounds could be developed into treatments for conditions associated with glucocorticoid metabolism, such as obesity and diabetes .

Case Study 3: Synthetic Methodologies

Investigations into the synthetic routes for producing piperidine derivatives revealed efficient methods involving sulfonylation and halogenation techniques. These methods are crucial for developing new compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}piperidine

  • Structural Differences : Replaces the bromine atom with chlorine on the phenyl ring.
  • Impact : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine. The lower molecular weight may enhance solubility, while the reduced electronegativity could alter binding interactions in biological systems.
  • Synthesis : Likely follows a sulfonation pathway similar to the target compound, utilizing chlorophenyl precursors .

4-(4-(Trifluoromethyl)phenyl)(piperidin-1-yl)butan-1-one (MK19)

  • Structural Differences: Features a trifluoromethylphenyl group attached via a butanone chain instead of a sulfonyl group.
  • This structural variation may influence receptor selectivity, as seen in its design for receptor-binding studies .

Trifluperidol

  • Structural Differences: Contains a 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine core with a fluorobutyrophenone side chain.
  • Impact: The hydroxyl and fluorobutyrophenone groups contribute to its antipsychotic activity, highlighting how trifluoromethylphenyl-piperidine derivatives can be tailored for central nervous system (CNS) targeting. The absence of a sulfonyl group reduces electron withdrawal compared to the target compound .

1-(1-(4-Bromophenyl)-3-phenylprop-2-ynyl)piperidine (5eaa)

  • Structural Differences : Substitutes the sulfonyl group with a propargyl chain linked to a bromophenyl group.
  • Synthesized via gold-catalyzed multicomponent reactions, this compound exemplifies divergent synthetic strategies for piperidine derivatives .

Comparative Data Table

Compound Name Key Substituents Functional Groups Notable Properties Potential Applications
Target Compound 1-(4-Bromophenyl)sulfonyl, 3-CF₃ Sulfonyl, CF₃ High lipophilicity, stability Drug discovery (uncharacterized)
1-{[4-Chloro-3-CF₃]sulfonyl}piperidine 1-(4-Chlorophenyl)sulfonyl, - Sulfonyl, CF₃ on phenyl Improved solubility vs. Br Synthetic intermediate
MK19 4-(4-CF₃ phenyl)butanone CF₃ phenyl, ketone Hydrogen-bonding capability Receptor-binding studies
Trifluperidol 4-CF₃ phenyl, hydroxyl, fluorobutyrophenone CF₃, hydroxyl, ketone CNS activity Antipsychotic agent
5eaa 1-(4-Bromophenyl)propargyl Propargyl, bromophenyl Rigid backbone, synthetic versatility Click chemistry applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via sulfonylation of a piperidine precursor. For example, sulfonyl chloride intermediates derived from 4-bromobenzenesulfonamide may react with trifluoromethyl-substituted piperidine derivatives. Key steps include:

  • Use of Pyry-BF4 to activate sulfonamides for late-stage sulfonyl chloride formation .
  • Nucleophilic substitution with piperidine derivatives under basic conditions (e.g., Et₃N) to install the sulfonyl group .
  • Purification via silica gel column chromatography to isolate the target compound .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodology :

  • ¹H/¹³C/¹⁹F NMR : Assign peaks based on substituent effects:
  • 4-Bromophenyl sulfonyl group : Aromatic protons at δ 7.6–7.8 ppm (doublets), sulfonyl group deshields adjacent carbons (~125–135 ppm in ¹³C NMR) .
  • Trifluoromethyl group : Distinct ¹⁹F NMR signal near δ -60 to -70 ppm .
  • HRMS : Confirm molecular formula (e.g., C₁₈H₁₆BrF₃NO₂S) with <5 ppm error .
  • IR : Sulfonyl S=O stretches at ~1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of the target compound?

  • Methodology :

  • Temperature control : Maintain low temperatures (e.g., 0–5°C) during sulfonylation to minimize side reactions .
  • Catalyst screening : Evaluate alternatives to Pyry-BF4 (e.g., Tf₂O or SOCl₂) for sulfonyl chloride activation .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance reaction efficiency .
  • Purification : Optimize gradient elution in column chromatography (e.g., hexane/EtOAc) for better separation .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodology :

  • Dynamic effects : Consider rotational barriers in the sulfonyl-piperidine bond causing splitting anomalies; variable-temperature NMR can clarify .
  • Ionization artifacts : Use soft ionization techniques (e.g., ESI-MS) to reduce adduct formation in HRMS .
  • DFT calculations : Compare computed vs. experimental NMR shifts to identify conformational biases .

Q. How does the electronic nature of the trifluoromethyl and sulfonyl groups influence the compound’s reactivity in further functionalization?

  • Methodology :

  • Electrophilic substitution : The trifluoromethyl group withdraws electron density, directing electrophiles to meta positions on the piperidine ring.
  • Nucleophilic attack : The sulfonyl group stabilizes adjacent negative charges, enabling SN2 reactions at the piperidine nitrogen .
  • Experimental validation : Perform kinetic studies using substituent-modified analogs to quantify electronic effects .

Q. What computational methods are suitable for validating the compound’s conformational stability and binding interactions?

  • Methodology :

  • Molecular docking : Screen against biological targets (e.g., enzymes with sulfonyl-binding pockets) using AutoDock Vina .
  • MD simulations : Assess piperidine ring flexibility and sulfonyl group solvation in explicit solvent models (e.g., TIP3P water) .
  • X-ray crystallography : Compare experimental crystal structures (e.g., analogs in ) with predicted geometries.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology :

  • Solubility assays : Perform systematic tests in DMSO, ethanol, and hexane, noting temperature dependence .
  • Hansen parameters : Calculate solubility spheres using dispersion (δd), polarity (δp), and hydrogen-bonding (δh) components .
  • Structural analogs : Compare with piperidine derivatives bearing alternative substituents (e.g., morpholine vs. piperidine in ).

Experimental Design Considerations

Q. What precautions are critical when handling the 4-bromophenyl sulfonyl moiety due to potential toxicity?

  • Methodology :

  • Glovebox/N₂ atmosphere : Prevent hydrolysis of sulfonyl intermediates .
  • Waste disposal : Neutralize reaction byproducts (e.g., HBr) with aqueous NaHCO₃ before disposal .
  • Biological testing : Use cell viability assays (e.g., MTT) to assess cytotoxicity before pharmacological studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Piperidine, 1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)-

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